N-(5-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a multi-component structure:
- N-(5-chloro-2-methylphenyl) group: A chloro- and methyl-substituted aromatic ring, contributing to lipophilicity and steric effects.
- 4-(2-Methoxyphenyl)piperazine moiety: The piperazine ring with a 2-methoxyphenyl substituent is critical for receptor interactions, particularly in neurotransmitter systems .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-7-8-18(25)15-19(17)28-22(31)16-33-24-23(26-9-10-27-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNVJGFEAVHKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, a compound with notable structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Structural Overview
The compound consists of:
- A 5-chloro-2-methylphenyl moiety.
- A pyrazine ring linked to a piperazine group.
- A sulfanyl acetamide functional group.
These structural components suggest potential interactions with various biological targets, which are crucial for its pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine and pyrazine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activity was observed, suggesting that this compound may similarly affect these enzymes .
3. Anticancer Potential
Preliminary studies on structurally similar compounds indicate potential anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that the compound may be explored further for its anticancer activities .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A series of synthesized compounds showed varying degrees of effectiveness against bacterial strains. The presence of the piperazine moiety was linked to enhanced antibacterial activity.
- Enzyme Inhibition Studies : Compounds were tested for their inhibitory effects on urease and AChE, revealing that modifications in the chemical structure could significantly influence their efficacy.
- Cytotoxicity Assessments : The cytotoxic effects were evaluated using human cell lines, demonstrating that certain derivatives exhibited low toxicity while maintaining significant bioactivity against tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural Variations and Pharmacological Implications
Piperazine Substitution :
- The 2-methoxyphenylpiperazine group in the target compound contrasts with 4-methoxyphenylpiperazine (BB05849, ) and 2-fluorophenylpiperazine (). Methoxy groups enhance electron-donating properties, influencing receptor binding kinetics, while halogens (e.g., fluorine) improve metabolic stability .
- PPZ2 () uses a 2,3-dimethylphenylpiperazine, demonstrating that alkyl substituents on the piperazine aryl group can modulate TRPC channel specificity.
Heterocyclic Core :
- Pyrazine vs. Pyrimidine : The target compound’s pyrazine ring () offers distinct electronic properties compared to pyrimidine analogs. Pyrimidine derivatives often exhibit altered solubility and binding affinities due to nitrogen positioning .
- Oxadiazole vs. Pyrazine : Compound 8t () replaces pyrazine with oxadiazole, reducing aromaticity but introducing hydrogen-bond acceptors, which may enhance enzyme inhibition (e.g., lipoxygenase).
Arylacetamide Substituents :
- The 5-chloro-2-methylphenyl group in the target compound vs. 3-chloro-4-methoxyphenyl (BB05849, ) highlights the impact of halogen and methyl positioning on steric hindrance and lipophilicity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(5-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, and what methodologies address them?
- Answer: The synthesis involves multi-step reactions, including coupling of the pyrazine-thioacetamide core with substituted piperazine and chlorophenyl groups. Key challenges include:
- Side reactions : The sulfanyl group may oxidize under improper conditions. Use inert atmospheres (e.g., nitrogen) and reducing agents like ascorbic acid to stabilize thioethers .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization in ethanol/DMSO mixtures are critical for isolating the pure compound .
- Functional group compatibility : Sequential protection/deprotection strategies for the piperazine and acetamide moieties are required to prevent cross-reactivity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer:
- NMR spectroscopy : 1H/13C NMR confirms the presence of the 2-methoxyphenylpiperazine (δ 3.8–4.2 ppm for piperazine protons) and sulfanylacetamide (δ 3.1–3.3 ppm for SCH2) groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~550–570 for [M+H]+) .
- X-ray crystallography : Resolves conformational ambiguities in the pyrazine-piperazine linkage .
Q. What functional groups contribute to its potential pharmacological activity?
- Answer:
- Piperazine moiety : Enhances binding to CNS targets (e.g., serotonin/dopamine receptors) due to its basic nitrogen and planar structure .
- Sulfanylacetamide bridge : Improves metabolic stability compared to ether/amine linkages .
- Chloro-methylphenyl group : Increases lipophilicity, aiding blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrazine-piperazine coupling step?
- Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalysts : Use Pd/C or CuI for efficient cross-coupling under mild conditions (60–80°C) .
- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) or in-situ IR detects intermediate formation .
- Table 1 : Optimization parameters for coupling reactions:
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Temperature | 70°C | 15–20% | |
| Catalyst Loading | 5 mol% Pd/C | 25–30% | |
| Solvent | DMF | 10–15% |
Q. How should conflicting data on biological activity (e.g., inconsistent IC50 values) be resolved?
- Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., clozapine for dopamine D2 assays) .
- Metabolic interference : Pre-treat samples with liver microsomes to account for CYP450-mediated degradation .
- Structural analogs : Compare activity with derivatives (e.g., replacing chloro with fluoro) to identify pharmacophore contributions .
Q. What strategies mitigate instability during long-term storage?
- Answer:
- Light sensitivity : Store in amber vials under argon at –20°C to prevent sulfanyl group oxidation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
- Lyophilization : Freeze-drying in trehalose matrix enhances stability for in vivo studies .
Q. How can computational modeling guide structural modifications to enhance target selectivity?
- Answer:
- Docking simulations : Use AutoDock Vina to predict interactions with 5-HT2A vs. D3 receptors, focusing on piperazine orientation and chloro-methylphenyl positioning .
- QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP and binding affinity .
- MD simulations : Assess conformational flexibility of the pyrazine ring under physiological pH .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles?
- Answer:
- Buffer composition : Solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) varies due to protonation of the piperazine nitrogen .
- Co-solvents : Use 10% DMSO/water mixtures for in vitro assays, but validate absence of solvent interference .
- Table 2 : Solubility under different conditions:
| Medium | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| PBS | 0.12 | 7.4 | |
| 0.1N HCl | 0.85 | 1.2 | |
| 10% DMSO/water | 2.3 | 6.8 |
Methodological Recommendations
- Synthesis : Prioritize stepwise coupling with real-time monitoring (e.g., inline IR) .
- Characterization : Combine XRD and NOESY NMR to resolve stereochemical ambiguities .
- Biological assays : Include metabolite profiling to distinguish parent compound effects from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
